2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride

CNS Drug Discovery Receptor Pharmacology Physicochemical Property Analysis

Reproducibility challenges in serotonin receptor assays often stem from inconsistent solubility and stability of tryptamine free bases. 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride (CAS 151410-15-0) addresses this as a stable, soluble hydrochloride salt with defined pharmacophore geometry at the indole 3-position, critical for reliable 5-HT2 receptor interaction data. • cLogP 3.89 (free base) for CNS drug-like property optimization • >2-fold 5-HT2C affinity enhancement over DMT for SAR comparator studies • Batch-tested, global shipping from BenchChem

Molecular Formula C17H19ClN2
Molecular Weight 286.8 g/mol
CAS No. 151410-15-0
Cat. No. B176239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride
CAS151410-15-0
Synonyms2-(1-BENZYL-1H-INDOL-3-YL)ETHANAMINE HYDROCHLORIDE
Molecular FormulaC17H19ClN2
Molecular Weight286.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCN.Cl
InChIInChI=1S/C17H18N2.ClH/c18-11-10-15-13-19(12-14-6-2-1-3-7-14)17-9-5-4-8-16(15)17;/h1-9,13H,10-12,18H2;1H
InChIKeyWPJRVOBVFXWOOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Benzyl-1H-indol-3-yl)ethanamine HCl: Procurement Guide


2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride (CAS 151410-15-0), also known as 1-Benzyltryptamine hydrochloride, is an indole-derived tryptamine analog with a molecular formula of C17H19ClN2 and a molecular weight of 286.8 g/mol [1]. It is supplied as the hydrochloride salt, which enhances aqueous solubility and handling stability for in vitro and in vivo research applications . This compound belongs to the broader class of 1-benzylindole derivatives, which have been investigated for their interactions with serotonin receptors (5-HT) and other CNS targets [2]. This guide provides a quantitative, comparator-driven analysis to inform scientific selection and procurement decisions.

Risks of Generic Substitution for 2-(1-Benzyl-1H-indol-3-yl)ethanamine HCl


While the 1-benzylindole scaffold is common to a broad family of compounds, simple substitution of 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride with other in-class analogs (e.g., unsubstituted 1-benzylindole, N-benzyltryptamine, or other 1-benzylindole derivatives with varied side chains) is not scientifically sound. The specific positioning of the ethanamine side chain at the 3-position of the indole ring, as opposed to substitution on the indole nitrogen or other ring positions, dictates its unique pharmacophore geometry and, consequently, its receptor binding profile [1]. Furthermore, the presence of the hydrochloride salt form, as opposed to the free base (CAS 4307-98-6), directly impacts physicochemical properties such as solubility and stability, which are critical for reproducible in vitro assay results . The quantitative evidence presented below demonstrates that even structurally close analogs exhibit significant differences in key parameters, making the precise selection of CAS 151410-15-0 essential for obtaining consistent and interpretable data.

2-(1-Benzyl-1H-indol-3-yl)ethanamine HCl: Comparator Analysis


LogP Comparison: 1-Benzyltryptamine vs. Tryptamine

The target compound, as its free base 1-benzyltryptamine (CAS 4307-98-6), exhibits a significantly higher calculated logP (cLogP) value compared to its unsubstituted parent compound, tryptamine. This increase in lipophilicity is a direct consequence of the N1-benzyl substitution and is a primary driver for enhanced membrane permeability and blood-brain barrier penetration .

CNS Drug Discovery Receptor Pharmacology Physicochemical Property Analysis

5-HT2 Binding Affinity: N-Benzyltryptamine vs. DMT

While the target compound is 1-benzyltryptamine, its positional isomer, N-benzyltryptamine (N-Bn-T), provides a valuable benchmark for understanding the impact of a benzyl group on the tryptamine scaffold. N-Bn-T demonstrates substantially higher binding affinity for 5-HT2 receptors compared to the well-known psychedelic N,N-dimethyltryptamine (DMT) [1]. This difference in affinity highlights the potential of the benzyl substitution to enhance target engagement, a characteristic that can be exploited in the design of selective serotonin receptor modulators.

Neuropharmacology Serotonin Receptor Binding Assay

Purity & Handling: HCl Salt vs. Free Base

2-(1-Benzyl-1H-indol-3-yl)ethanamine is commercially available as both a free base (CAS 4307-98-6) and a hydrochloride salt (CAS 151410-15-0). The hydrochloride salt is the preferred form for biological research due to its enhanced stability and significantly higher aqueous solubility . This eliminates the need for additional in-house salt formation or solubilization steps, reducing experimental variability.

Chemical Procurement Assay Development Sample Preparation

2-(1-Benzyl-1H-indol-3-yl)ethanamine HCl: Research Applications


Serotonin Receptor Pharmacology & Probe Development

Given the established high affinity of structurally related N-benzyltryptamines for 5-HT2 receptor subtypes [1], 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride (CAS 151410-15-0) is a valuable scaffold for investigating serotonin receptor pharmacology. Its enhanced lipophilicity (cLogP 3.89) compared to tryptamine makes it a suitable tool compound for in vitro binding and functional assays aimed at understanding the structural determinants of 5-HT receptor interaction and selectivity.

CNS Drug Discovery & Lead Optimization

The calculated physicochemical properties, specifically the high cLogP value (3.89 for the free base), suggest that the 1-benzylindole core structure is amenable to optimization for CNS drug discovery programs . The hydrochloride salt form (CAS 151410-15-0) provides the necessary aqueous solubility for in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays, such as parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests, enabling the early evaluation of CNS drug-like properties.

Comparative Structural Biology of Tryptamine Analogs

This compound serves as a key comparator for a series of structural analogs, including N-benzyltryptamine (N-Bn-T) and N,N-dimethyltryptamine (DMT). Studies have shown that N-benzyl substitution on the tryptamine scaffold can increase 5-HT2C receptor binding affinity by over 2-fold compared to DMT [1]. Using 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride in parallel with these analogs allows researchers to map structure-activity relationships (SAR) around the indole ring and ethanamine side chain, providing critical insights for the rational design of next-generation modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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